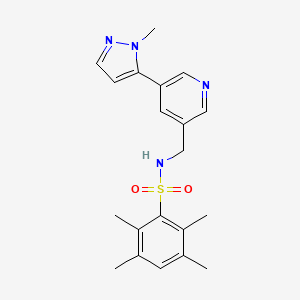
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step chemical processes, including condensation, sulfonation, and amidation reactions. The synthesis process is crucial for obtaining high purity and yield. These methods often require specific reagents and conditions to achieve the desired product with the correct structural configuration (Ghorab et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of sulfonamides, including crystallographic studies, reveals significant insights into their conformation, bonding, and interactions. For instance, the crystal structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show varying torsion angles and hydrogen bonding patterns, affecting their molecular arrangements and potential reactivity (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides involves interactions with various reagents and conditions, leading to products with diverse biological and chemical properties. These reactions are influenced by the structure of the sulfonamide, with different substituents affecting the outcome of the reaction. The presence of electron-donating or withdrawing groups can significantly alter their chemical behavior.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties depend on the molecular structure and substitution pattern of the sulfonamide. For example, crystallographic studies provide insights into the packing, hydrogen bonding, and overall stability of these compounds in solid state (Azzam et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has been explored. These compounds exhibit significant in vitro antibacterial activity against various pathogenic bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against fungal yeasts like Saccharomyces cerevisiae and Candida albicans (Chandak et al., 2013).
Anti-Breast Cancer Evaluation
Novel N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line (MCF7). These compounds showed promising activity, suggesting potential for development as anti-breast cancer agents (Ghorab et al., 2014).
Carbonic Anhydrase Inhibition for Anticancer Activity
A series of novel compounds incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties with benzenesulfonamide have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. These compounds exhibited potent activity against tumor-associated isoforms, showing potential for anticancer applications (Ghorab et al., 2014).
Leucine-Zipper and Sterile-α Motif Kinase Inhibition
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been designed as selective inhibitors of ZAK, a kinase involved in the regulation of cell growth and stress responses. These compounds have demonstrated potent inhibition of ZAK activity and therapeutic effects in models of cardiac hypertrophy (Chang et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)23-11-17-9-18(12-21-10-17)19-6-7-22-24(19)5/h6-10,12,23H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBRKTYBROXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

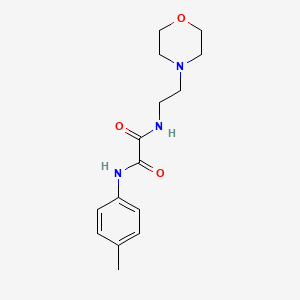
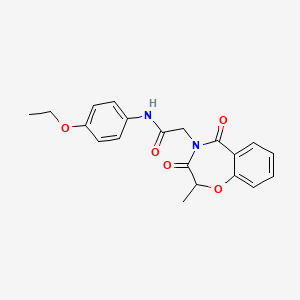
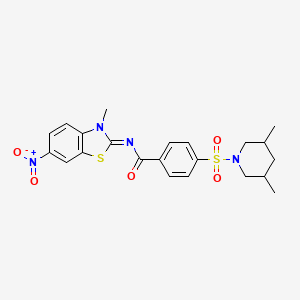
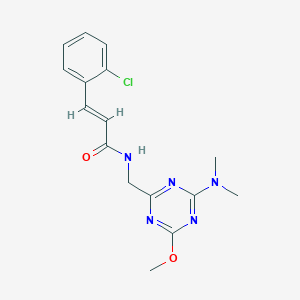
![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)
![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)
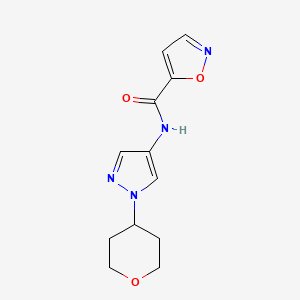

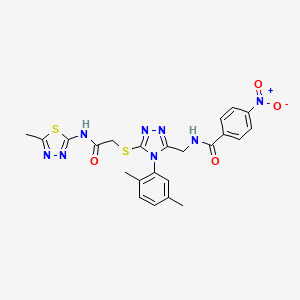

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)
![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)